REACTION_CXSMILES
|
Br[CH2:2][C:3]1[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=1[C:12]([F:15])([F:14])[F:13].CCN(CC)CC.[CH3:23][N:24]1[CH2:29][CH2:28][NH:27][CH2:26][CH2:25]1.C([O-])(O)=O.[Na+]>C(Cl)Cl>[CH3:23][N:24]1[CH2:29][CH2:28][N:27]([CH2:2][C:3]2[CH:8]=[CH:7][C:6]([N+:9]([O-:11])=[O:10])=[CH:5][C:4]=2[C:12]([F:15])([F:14])[F:13])[CH2:26][CH2:25]1 |f:3.4|
|
Name
|
|
Quantity
|
13.33 mmol
|
Type
|
reactant
|
Smiles
|
BrCC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
1.1 mL
|
Type
|
reactant
|
Smiles
|
CN1CCNCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 h at rt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel chromatography (eluted with 10% MeOH/DCM)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.21 g | |
YIELD: CALCULATEDPERCENTYIELD | 72.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |